1-Cyclopropoxy-4-fluorobenzene
Description
1-(Cyclopropylmethoxy)-4-fluorobenzene (CAS: 1340425-85-5) is a fluorinated aromatic ether with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g/mol. Structurally, it consists of a cyclopropylmethoxy group (-O-CH₂-C₃H₅) attached to a para-fluorinated benzene ring. This compound is primarily utilized in research settings for applications such as medicinal chemistry, agrochemical development, and material science due to its unique steric and electronic properties.
Key physicochemical properties include:
- Solubility: Typically prepared in stock solutions (e.g., 25 µL at 10 mM concentration) for experimental use .
- Storage: Requires sealed storage at 2–8°C to prevent degradation, emphasizing its sensitivity to moisture and temperature .
- Synthetic Relevance: The cyclopropyl group introduces ring strain, which can enhance reactivity in targeted synthesis, while the fluorine atom modulates electronic effects on the aromatic ring.
Properties
IUPAC Name |
1-cyclopropyloxy-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUOTZAJVIJJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-methoxy-1-cyclopropoxybenzene.
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of cyclohexane derivatives with retained cyclopropoxy and fluorine substituents.
Scientific Research Applications
1-Cyclopropoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-4-fluorobenzene depends on its specific application. In chemical reactions, the cyclopropoxy group and fluorine atom influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(Cyclopropylmethoxy)-4-fluorobenzene, a comparative analysis with structurally analogous compounds is provided below.
Structural and Functional Group Comparisons
Key Differences and Implications
(a) Cyclopropylmethoxy vs. Cyclopropylmethyl-Methoxy (CAS 16510-27-3)
- Structural Difference : The target compound features an oxygen atom directly bonded to the cyclopropylmethyl group, forming an ether linkage, whereas 1-(Cyclopropylmethyl)-4-methoxybenzene has a methoxy (-OCH₃) group .
- Electronic Effects : The methoxy group in the latter is strongly electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, the para-fluoro substituent in the target compound withdraws electron density, deactivating the ring .
- Applications : The methoxy derivative is used in flavoring agents (FEMA 4759) due to its aromatic profile , while the fluorinated analog is suited for drug discovery due to metabolic stability.
(b) Cyclopropyldifluoromethyl Derivative (CAS 1204295-86-2)
- Molecular Weight : Higher molecular weight (186.17 vs. 166.19) may reduce solubility but enhance binding affinity in hydrophobic pockets .
(c) trans-4-Propylcyclohexyl Analog (CAS 138679-81-9)
- Steric Effects : The bulky cyclohexyl group increases rigidity and steric hindrance, limiting conformational flexibility compared to the cyclopropane ring .
- Substitution Pattern : Meta-fluoro placement alters electronic distribution versus para-fluoro, affecting interaction with biological targets .
(d) Bromophenyl-Propoxy Compound (CAS 154020-02-7)
- Reactivity : The bromine atom serves as a leaving group, making this compound a candidate for Suzuki-Miyaura cross-coupling reactions .
- Chain Length : The propoxy group’s longer alkyl chain may reduce water solubility compared to cyclopropoxy derivatives .
Research Findings
- Metabolic Stability: Fluorinated derivatives like 1-(Cyclopropylmethoxy)-4-fluorobenzene exhibit enhanced metabolic stability over non-fluorinated analogs due to C-F bond strength .
- Synthetic Utility : The cyclohexyl compound (CAS 138679-81-9) is used in liquid crystal research, leveraging its rigid structure , while brominated analogs (CAS 154020-02-7) serve as intermediates in OLED material synthesis .
- Thermal Stability : Cyclopropane-containing compounds generally show lower thermal stability than cyclohexyl derivatives due to ring strain, impacting their use in high-temperature applications .
Biological Activity
1-Cyclopropoxy-4-fluorobenzene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropoxy group attached to a fluorobenzene ring. Its molecular formula is with a molecular weight of approximately 150.17 g/mol. The presence of the fluorine atom contributes to the compound's reactivity and lipophilicity, which can enhance its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, where the cyclopropoxy group may influence the reactivity of the aromatic system.
- Binding Affinity : Studies suggest that halogen atoms like fluorine can enhance binding affinity through halogen bonding, which stabilizes interactions with protein targets.
Pharmacological Potential
Research indicates that derivatives of this compound have potential as pharmacologically active compounds. The following table summarizes key findings related to its biological activity:
Case Studies
- ALK Inhibition : A study demonstrated that a derivative of this compound exhibited potent inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 0.080 µM, showcasing its potential as a lead compound for targeted therapy in cancers expressing ALK mutations .
- Kinase Selectivity : In a broader kinase panel assay, the same derivative showed more than 30-fold selectivity over other kinases, indicating its specificity and potential therapeutic advantage in drug development .
- Enzyme Interaction Studies : Research into enzyme interactions revealed that compounds with similar structures often modulate enzyme activities significantly, suggesting that this compound could play a role in enzyme inhibition or activation in various metabolic pathways .
Synthesis and Research Applications
The synthesis of this compound can be achieved through various organic reactions, including:
- Cyclopropanation Reactions : Utilizing cyclopropyl precursors in electrophilic aromatic substitution.
- Fluorination Techniques : Employing fluorination methods to introduce the fluorine atom effectively.
This compound is not only a subject of academic research but also holds promise in industrial applications such as the development of specialty chemicals and materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
